molecular formula C12H8Cl2N2O3 B12922721 Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate CAS No. 87847-83-4

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate

Cat. No.: B12922721
CAS No.: 87847-83-4
M. Wt: 299.11 g/mol
InChI Key: HTVLLYWKPSUPCJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate is a substituted pyrimidine derivative characterized by a phenoxy group at position 6, chlorine atoms at positions 2 and 4, and a methyl ester at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrimidine derivatives are widely studied for their biological activity, particularly as kinase inhibitors, antimicrobial agents, or herbicide precursors.

Properties

CAS No.

87847-83-4

Molecular Formula

C12H8Cl2N2O3

Molecular Weight

299.11 g/mol

IUPAC Name

methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate

InChI

InChI=1S/C12H8Cl2N2O3/c1-18-11(17)8-9(13)15-12(14)16-10(8)19-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

HTVLLYWKPSUPCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=C1Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloro-6-phenoxypyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 4 undergo substitution reactions with nucleophiles, driven by the electron-withdrawing effects of the pyrimidine ring and ester group.

Key Reactions:

  • Ammonolysis : Reacts with primary or secondary amines (e.g., methylamine, morpholine) under microwave irradiation (160°C) to yield mono- or disubstituted pyrimidines. For example:

    Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate+amineDiPEA, MeOHSubstituted pyrimidine+HCl\text{Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate} + \text{amine} \xrightarrow{\text{DiPEA, MeOH}} \text{Substituted pyrimidine} + \text{HCl}

    Yields range from 52% to 71% depending on steric and electronic effects of the amine .

  • Phenoxy Group Introduction : Similar to its synthesis, the 6-position chlorine in related compounds is replaced by phenoxy groups via base-mediated reactions (e.g., K₂CO₃ in DMF at 80°C).

Reactivity Trends:

PositionReactivityPreferred NucleophilesConditions
C2ModerateAmines, alkoxides70–160°C, polar solvents
C4HighThiols, aminesRoom temperature to 100°C

Ester Hydrolysis and Functionalization

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, enabling further coupling reactions.

Reaction Pathway:

  • Hydrolysis :

    Methyl esterNaOH, H₂O/EtOHCarboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{Carboxylic acid}

    The acid intermediate serves as a precursor for amide formation .

  • Amide Coupling :
    Reacts with amines (e.g., cyclopropylmethylamine) via EDCI/HOBt-mediated coupling to produce pyrimidine-4-carboxamides, which show biological activity .

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    Substitutes chlorine with aryl/heteroaryl groups using boronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ catalyst .

  • Buchwald–Hartwig Amination :
    Introduces complex amines at C2/C4 positions with Pd₂(dba)₃ and Xantphos ligands .

Example:

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate+ArB(OH)2Pd catalystAryl-substituted pyrimidine\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Aryl-substituted pyrimidine}

Phenoxy Group Modifications

The phenoxy substituent at C6 can undergo electrophilic substitution (e.g., nitration, sulfonation) or be replaced via radical pathways, though this is less common due to steric hindrance.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts.

  • Hydrolytic Sensitivity : The ester group is stable in neutral conditions but hydrolyzes rapidly under strong acids/bases .

Scientific Research Applications

Anticancer Activity

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate has been investigated for its potential as an anticancer agent. Studies have demonstrated that modifications to the pyrimidine structure can enhance the compound's potency against specific cancer cell lines.

Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that certain substitutions on the pyrimidine ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups at the para position showed increased efficacy against cancer cell proliferation compared to their unsubstituted counterparts .

CompoundIC50 (μM)Modification
Base Compound10.5 ± 0.2None
Para Chloro3.8 ± 0.1Electron-withdrawing
Para Methyl7.2 ± 0.3Electron-donating

This table highlights how different substituents can modulate the biological activity of the compound.

Inhibition of Enzymatic Activity

Research has also indicated that this compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to lipid metabolism.

Case Study: NAPE-PLD Inhibition
Inhibitory studies on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) demonstrated that this compound could effectively reduce enzyme activity, making it a candidate for further development in metabolic disorder treatments .

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against a range of plant species. Its ability to inhibit specific biochemical pathways in plants makes it a potential candidate for developing new herbicides.

Case Study: Herbicidal Efficacy
Field trials showed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. The compound was particularly effective at low concentrations, indicating a favorable safety profile .

Application Rate (g/ha)Weed Control (%)Crop Yield (kg/ha)
50852000
100952100

This table summarizes the effectiveness of the compound in controlling weeds while maintaining crop yield.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of chlorine atoms and the phenoxy group can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The phenoxy group increases hydrophobicity compared to the methyl analog, which may influence bioavailability and metabolic stability.
  • Reactivity : The iodine atom in 2,4-dichloro-5-iodo-6-methylpyrimidine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ester group in the target compound enables hydrolysis or transesterification .
  • Steric Effects: The bulky phenoxy group may hinder interactions at enzyme active sites compared to the smaller methyl substituent .

Biological Activity

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. Pyrimidine derivatives are known for their roles in various biochemical processes and therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrimidine derivatives often exert their effects through:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cellular signaling and metabolic pathways. For instance, they may act as inhibitors of kinases or phosphodiesterases, disrupting downstream signaling processes involved in cell proliferation and survival.
  • Gene Expression Modulation : By influencing transcription factors or other regulatory proteins, these compounds can alter gene expression patterns associated with various diseases .

Antidiabetic Activity

Research has indicated that certain pyrimidine derivatives exhibit antidiabetic properties by activating G protein-coupled receptors (GPCRs), such as TGR5. For example, related compounds have shown significant effects on glucagon-like peptide-1 (GLP-1) secretion and glucose metabolism in animal models. This compound may share similar mechanisms that warrant further investigation .

Anticancer Properties

Pyrimidine derivatives have been studied for their potential anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
  • Inhibition of Metastasis : By affecting cellular adhesion and migration pathways, these compounds may reduce the metastatic potential of cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how structural modifications influence biological activity. Key findings include:

Substituent PositionModification TypeEffect on Activity
2ChlorinationEnhanced potency against cancer cells
4Alkyl substitutionImproved selectivity for specific targets
6Phenoxy group additionIncreased bioavailability and efficacy

These modifications highlight the importance of optimizing chemical structures to enhance therapeutic potential while minimizing side effects .

Study on Antidiabetic Effects

A study investigating the antidiabetic effects of pyrimidine derivatives found that compounds similar to this compound significantly reduced blood glucose levels in diabetic mouse models. The compound demonstrated an EC50 value comparable to established antidiabetic drugs .

Anticancer Efficacy Assessment

In vitro studies using various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The IC50 values were reported in the low micromolar range, indicating potent anticancer activity .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Use in situ FTIR or Raman spectroscopy to monitor reaction progress. For quality control, establish acceptance criteria (e.g., ≥98% purity by HPLC, ≤0.5% residual solvents by GC-MS) aligned with guidelines for pharmaceutical intermediates .

Q. How are methodological flaws in published studies on this compound identified and addressed?

  • Methodological Answer : Critical analysis includes verifying reproducibility (e.g., replicating spectral data) and checking for overinterpretation of low-resolution data. For instance, claims of regioselectivity without crystallographic validation should be treated cautiously. Systematic reviews using tools like the NICE checklist enhance rigor in data interpretation.

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